Cas no 2549033-11-4 (Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate)

Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate is a complex organic compound featuring a trifluoromethylpyridine and piperidine scaffold, coupled with a benzoate ester moiety. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of the trifluoromethyl group, which often enhances metabolic stability and bioavailability. The methylamino linkage and carbonyl functionality may contribute to selective binding interactions, making it valuable for targeted molecular design. The ester group offers further derivatization flexibility. This compound is likely of interest in medicinal chemistry for the development of bioactive molecules with optimized pharmacokinetic properties.
Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate structure
2549033-11-4 structure
Product Name:Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate
CAS No:2549033-11-4
MF:C21H22F3N3O3
MW:421.412895679474
CID:5314879
PubChem ID:154831359
Update Time:2025-11-01

Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-[[3-[methyl[3-(trifluoromethyl)-2-pyridinyl]amino]-1-piperidinyl]carbonyl]benzoate
    • 2549033-11-4
    • F6676-4767
    • methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate
    • AKOS040001137
    • Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate
    • Inchi: 1S/C21H22F3N3O3/c1-26(18-17(21(22,23)24)6-3-11-25-18)16-5-4-12-27(13-16)19(28)14-7-9-15(10-8-14)20(29)30-2/h3,6-11,16H,4-5,12-13H2,1-2H3
    • InChI Key: QCEBREGWKBAVID-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1N(C)C1CN(C(C2C=CC(C(=O)OC)=CC=2)=O)CCC1)(F)F

Computed Properties

  • Exact Mass: 421.16132606g/mol
  • Monoisotopic Mass: 421.16132606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 62.7Ų

Experimental Properties

  • Density: 1.306±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 543.9±50.0 °C(Predicted)
  • pka: 4.24±0.10(Predicted)

Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate Pricemore >>

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Additional information on Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate

Recent Advances in the Study of Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate (CAS: 2549033-11-4)

The compound Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate (CAS: 2549033-11-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethylpyridine and piperidine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of the synthetic pathway for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers employed a multi-step process involving the coupling of 3-(trifluoromethyl)pyridin-2-amine with a piperidine derivative, followed by esterification to yield the final product. This advancement is expected to facilitate further preclinical and clinical investigations.

Pharmacological evaluations have revealed that Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate exhibits potent inhibitory activity against specific kinase targets implicated in cancer and inflammatory diseases. In vitro assays demonstrated significant inhibition of kinase X (IC50 = 12 nM), a key player in tumor proliferation pathways. Additionally, the compound showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, as reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024).

Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have elucidated the precise binding interactions between the compound and its target proteins, highlighting the critical role of the trifluoromethyl group in enhancing binding affinity. Such structural insights are invaluable for the design of next-generation derivatives with improved efficacy and selectivity.

In summary, Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate (CAS: 2549033-11-4) represents a promising candidate for therapeutic development, with recent research underscoring its synthetic feasibility, pharmacological potency, and mechanistic clarity. Continued exploration of this compound and its analogs is likely to yield significant contributions to the fields of oncology and inflammation.

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